molecular formula C12H11ClF3N B1431817 (S)-2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanamine hydrochloride CAS No. 1443979-86-9

(S)-2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanamine hydrochloride

Cat. No.: B1431817
CAS No.: 1443979-86-9
M. Wt: 261.67 g/mol
InChI Key: OUTCIXNNERQAAI-UHFFFAOYSA-N
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Description

(S)-2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanamine hydrochloride is a chiral amine derivative featuring a naphthalene ring system and a trifluoromethyl group. Its molecular formula is C₁₂H₁₁ClF₃N, with a molecular weight of 261.67 g/mol (calculated). The compound’s stereochemistry is defined by the (S)-configuration at the chiral center adjacent to the trifluoromethyl group. It is commonly utilized in pharmaceutical research as a building block for drug discovery, particularly in the synthesis of molecules targeting enzymes or receptors requiring stereochemical precision.

Key identifiers include:

  • CAS Number: 2222662-58-8 (or 1213116-97-2 in some sources)
  • IUPAC Name: (1S)-2,2,2-trifluoro-1-(naphthalen-1-yl)ethanamine hydrochloride
  • Storage: Typically stored at room temperature in inert conditions.

Properties

IUPAC Name

2,2,2-trifluoro-1-naphthalen-1-ylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N.ClH/c13-12(14,15)11(16)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7,11H,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUTCIXNNERQAAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443979-86-9
Record name 2,2,2-Trifluoro-1-naphthylethylamine hydrochloride
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Preparation Methods

Direct Synthesis via Reductive Amination

A common approach to prepare this compound involves reductive amination of the corresponding ketone precursor:

  • Starting materials: 2,2,2-trifluoro-1-(naphthalen-1-yl)ethanone and ammonia or an amine source.
  • Catalysts: Metal catalysts such as Raney Nickel, Pd/C, Pt/C, or Rh/C are employed under hydrogen atmosphere.
  • Solvents: Suitable solvents include alcohols (methanol, ethanol), hydrocarbons (toluene, xylene), halogenated solvents (methylene dichloride), and esters (ethyl acetate).
  • Conditions: The reaction typically occurs at temperatures between 25°C and 90°C, with a preferred range of 55°C to 65°C for optimal yield and selectivity.

This method yields the racemic amine, which requires subsequent resolution to obtain the (S)-enantiomer.

Chiral Resolution of Racemic Mixture

Since reductive amination produces a racemic mixture, chiral resolution is necessary to isolate the (S)-enantiomer:

  • Resolving agents: D-(-)-tartaric acid is commonly used to form diastereomeric salts with the racemic amine.
  • Procedure: The racemic amine is reacted with D-(-)-tartaric acid in a solvent mixture of alcohol and water, typically methanol-water mixtures.
  • Isolation: The diastereomeric salt precipitates and can be separated by filtration.
  • Conversion: The salt is then treated with a base (e.g., aqueous NaOH) to liberate the free amine.
  • Purification: The liberated amine is extracted with organic solvents such as dichloromethane, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the optically pure amine.

This process achieves high enantiomeric excess (ee) values, typically greater than 96%, and yields around 97% for the resolved amine.

Preparation of the Hydrochloride Salt

The free (S)-2,2,2-trifluoro-1-(naphthalen-1-yl)ethanamine is converted to its hydrochloride salt to improve stability and handling:

  • Method: The free amine is reacted with hydrochloric acid in a suitable solvent such as ethyl acetate or methanol.
  • Isolation: The hydrochloride salt precipitates out and is collected by filtration.
  • Purity: The salt form typically exhibits purity greater than 99%, with impurities below 0.1% as measured by HPLC.

The hydrochloride salt is preferred for pharmaceutical formulations due to its crystalline nature and enhanced shelf life.

Summary Table of Preparation Steps and Conditions

Step Reagents/Conditions Solvents Yield / Purity / ee
Reductive Amination 2,2,2-trifluoro-1-(naphthalen-1-yl)ethanone, ammonia, Raney Ni catalyst, H2 Methanol, toluene, ethyl acetate Racemic amine, yield ~90-95%
Chiral Resolution Racemic amine + D-(-)-tartaric acid, pH adjusted with NaOH Methanol-water mixture, dichloromethane (S)-amine, yield ~97%, ee >96%
Hydrochloride Salt Formation (S)-amine + HCl Ethyl acetate, methanol Purity >99%, crystalline salt

Analytical and Characterization Data

  • Optical Rotation: The resolved (S)-amine shows specific optical rotation values around [α]D +62° (C=0.4, methanol).
  • Chiral Purity: High-performance liquid chromatography (HPLC) confirms enantiomeric purity above 96% post-resolution.
  • X-Ray Diffraction (XRD): The hydrochloride salt exhibits a characteristic crystalline form confirmed by XRD patterns.
  • Infrared Spectroscopy (IR): Key absorption bands confirm the presence of amine hydrochloride functionalities.

Research Findings and Improvements

Recent patents and research emphasize improvements in:

  • Resolution efficiency: Optimizing the molar ratio of tartaric acid to amine (typically 1:1) and reaction temperature (55-65°C) enhances yield and optical purity.
  • Solvent selection: Using mixed solvent systems (e.g., methanol-water) improves crystallization and resolution.
  • Catalyst choice: Raney Nickel is preferred for reductive amination due to its activity and selectivity.
  • Recycling: The undesired enantiomer from resolution can be recycled back to racemic mixture, improving overall process economy.

These refinements contribute to scalable, cost-effective production suitable for pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions

(S)-2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry

(S)-2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanamine hydrochloride has been investigated for its potential therapeutic applications:

  • Neurological Disorders : Research indicates that this compound may interact with specific molecular targets such as neurotransmitter receptors and enzymes involved in neurological pathways. The trifluoromethyl group enhances its binding affinity, making it a candidate for further studies in treating conditions like depression and anxiety.

Agricultural Science

The compound has shown promise as a novel fungicide:

  • Fungicidal Activity : Studies have demonstrated its efficacy against the plant pathogen Rhizoctonia solani, which affects various crops. The compound's mechanism involves disrupting fungal morphology and inhibiting growth through biochemical pathways.
Application TypeTarget PathogenMethodologyFindings
FungicideRhizoctonia solaniMicroscopy, qRT-PCRSignificant growth inhibition observed

Material Science

Due to its unique chemical structure, this compound is being explored for applications in developing specialty chemicals and materials:

  • Chemical Reactions : It can participate in various chemical reactions including oxidation and substitution, making it useful as a building block for synthesizing more complex fluorinated compounds .

Case Study 1: Antifungal Efficacy

A study focused on the antifungal properties of this compound revealed:

  • Experimental Setup : The growth of Rhizoctonia solani was monitored under controlled laboratory conditions.
  • Results : Scanning electron microscopy showed morphological changes in the fungus when treated with the compound. Transcriptome sequencing identified differentially expressed genes that suggest a targeted mode of action.

Case Study 2: Interaction with Biological Targets

Research exploring the interaction of this compound with biological systems highlighted:

  • Mechanism of Action : The trifluoromethyl group significantly enhances lipophilicity, allowing better membrane penetration and interaction with intracellular targets.
Interaction TypeBiological TargetObserved Effect
Enzyme InhibitionNeurotransmitter ReceptorsEnhanced binding affinity noted

Mechanism of Action

The mechanism of action of (S)-2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of trifluoroethylamine hydrochlorides with aryl or heteroaryl substituents. Below is a detailed comparison with structurally related analogs, focusing on molecular features, physicochemical properties, and biological interactions.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Interactions/Applications
(S)-2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanamine HCl Naphthalen-1-yl C₁₂H₁₁ClF₃N 261.67 2222662-58-8 Protein binding via π-π interactions
(S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine HCl 3-Methoxyphenyl C₉H₁₁ClF₃NO 241.64 2222471-40-9 Hydrogen bonding with GLU527 (HSP90)
(S)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine HCl 3-Fluorophenyl C₈H₈ClF₄N 229.61 N/A Enhanced metabolic stability
(S)-2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine HCl Pyridin-3-yl C₇H₈ClF₃N₂ 212.60 336105-46-5 Potential CNS-targeting applications
2-(Naphthalen-1-yl)ethanamine HCl Naphthalen-1-yl C₁₂H₁₄ClN 207.70 N/A Catalytic reduction studies

Key Research Findings

Hydrogen Bonding and Protein Interactions: Compounds with methoxy or nitro substituents (e.g., 3-methoxyphenyl analog) exhibit hydrogen bonding with residues like GLU527 and TYR604 in HSP90, critical for disrupting HSP90-HIF1α interactions.

Stereochemical Influence :

  • The (S)-configuration is essential for activity in chiral environments. For example, the (R)-isomer of 1-(3-bromophenyl)-2,2,2-trifluoroethanamine HCl shows reduced binding in kinase assays compared to the (S)-form.

Biological Activity :

  • 2-(3,4-Dihydroxyphenyl)ethylamine HCl (Dopamine HCl), a simpler analog, lacks the trifluoromethyl group but shares amine functionality, highlighting the role of fluorine in modulating bioavailability and target selectivity.
  • Tryptamine hydrochloride derivatives (e.g., 2-(5-propyl-1H-indol-3-yl)ethanamine HCl) show anti-plasmodial activity but differ in their interaction profiles with HSP90.

Synthetic Utility :

  • The naphthalene-containing compound is used in transition metal-free catalytic reductions, demonstrating its versatility as a synthetic intermediate.

Critical Analysis of Structural Modifications

  • Trifluoromethyl Group : Enhances metabolic stability and electronegativity, influencing binding to hydrophobic pockets.
  • Aryl Substitutents :
    • Naphthalene : Increases steric bulk and π-stacking capability, advantageous in targeting aromatic-rich binding sites.
    • Halogenated Phenyl (e.g., 3-fluoro, 4-fluoro) : Improves lipophilicity and resistance to oxidative metabolism.
  • Amine Hydrochloride Salt : Improves solubility in polar solvents, critical for pharmacokinetic optimization.

Discrepancies and Limitations in Literature

  • CAS Number Variability : The target compound is listed under two CAS numbers (2222662-58-8 and 1213116-97-2), possibly due to supplier-specific registrations.
  • Biological Data Gaps: Limited in vivo studies are available for naphthalene-containing analogs compared to phenyl derivatives.

Biological Activity

(S)-2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanamine hydrochloride (CAS No. 2222662-58-8) is a fluorinated compound that has garnered attention in various biological research contexts due to its unique structural properties and potential pharmacological applications. This article delves into its biological activity, exploring relevant studies and findings.

PropertyValue
Molecular FormulaC₁₂H₁₁ClF₃N
Molecular Weight261.67 g/mol
IUPAC NameThis compound
Purity≥ 95%
Storage ConditionsSealed in dry, Room Temperature

The trifluoromethyl group in (S)-2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanamine enhances its lipophilicity, facilitating cellular membrane permeability. This property allows the compound to interact with various biomolecules, potentially modulating enzymatic activities and receptor interactions. The naphthalene moiety contributes to π-π stacking interactions with aromatic amino acids in proteins, which may influence binding affinity and specificity.

Neuropharmacological Effects

Preliminary studies suggest that naphthalene derivatives can influence neurotransmitter systems. For example, compounds with similar structures have been investigated for their effects on serotonin and dopamine receptors . The modulation of these neurotransmitter systems may implicate (S)-2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanamine in potential treatments for mood disorders or neurodegenerative diseases.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of (S)-2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanamine. In vitro studies using various cancer cell lines demonstrated dose-dependent cytotoxic effects . These findings highlight the need for further exploration into its potential as an anticancer agent.

Case Studies

Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial activity of several naphthalene derivatives against Escherichia coli and Staphylococcus aureus. Results indicated that compounds with trifluoromethyl substitutions exhibited enhanced activity compared to their non-fluorinated counterparts. The study concluded that (S)-2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanamine could be a candidate for further antimicrobial development .

Case Study 2: Neuropharmacological Screening
In a neuropharmacological screening of naphthalene derivatives for serotonin receptor modulation, (S)-2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanamine showed promising results in enhancing serotonin receptor activity in vitro. This suggests potential applications in treating anxiety and depression .

Q & A

Q. What synthetic methodologies are recommended for enantioselective preparation of (S)-2,2,2-trifluoro-1-(naphthalen-1-yl)ethanamine hydrochloride?

The synthesis typically involves:

  • Chiral resolution : Use of (S)-specific chiral auxiliaries (e.g., tartaric acid derivatives) to isolate the desired enantiomer from racemic mixtures .
  • Nucleophilic substitution : Reaction of naphthalen-1-yl Grignard reagents with trifluoroethylamine precursors, followed by HCl salt formation .
  • Catalytic asymmetric synthesis : Employing transition-metal catalysts (e.g., Ru-BINAP complexes) to achieve high enantiomeric excess (ee) in trifluoromethyl group incorporation .

Q. How can researchers confirm the enantiomeric purity and structural integrity of this compound?

Key analytical methods include:

  • Chiral HPLC : Using polysaccharide-based columns (e.g., Chiralpak IA) with UV detection to quantify ee (>98% required for pharmaceutical relevance) .
  • NMR spectroscopy : 19F^{19}\text{F} NMR distinguishes trifluoromethyl environments, while 1H^{1}\text{H} NMR confirms naphthalene proton patterns .
  • X-ray crystallography : Resolves absolute configuration and verifies hydrogen bonding in the hydrochloride salt .

Q. What safety protocols are critical during handling and storage?

  • Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and goggles to prevent skin/eye contact with corrosive HCl .
  • Storage : Airtight containers under inert gas (Ar/N2_2) at 2–8°C to prevent hygroscopic degradation .
  • Waste disposal : Segregate halogenated waste for incineration by licensed facilities .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity between enantiomers?

  • Receptor binding assays : Compare (S)- and (R)-enantiomers using radiolabeled ligands (e.g., 3H^3\text{H}-tagged analogs) to quantify affinity differences .
  • Molecular dynamics simulations : Model interactions with target receptors (e.g., GPCRs) to identify stereospecific binding pockets .
  • Metabolic stability studies : Use liver microsomes to assess enantiomer-specific degradation rates .

Q. What strategies optimize solubility and bioavailability for in vivo studies?

  • Salt selection : Compare hydrochloride with other salts (e.g., citrate, phosphate) via phase-solubility diagrams .
  • Co-crystallization : Engineer co-crystals with cyclodextrins to enhance aqueous solubility without altering chirality .
  • Prodrug design : Introduce hydrolyzable esters at the amine group to improve membrane permeability .

Q. How can computational chemistry predict synthetic challenges in scaling up enantioselective routes?

  • Density functional theory (DFT) : Calculate transition-state energies for key steps (e.g., trifluoromethylation) to identify rate-limiting barriers .
  • Process mass intensity (PMI) analysis : Simulate solvent and catalyst recovery to minimize waste in chiral resolutions .

Data Contradiction Analysis

Q. Conflicting reports on trifluoromethyl group stability under acidic conditions—how to resolve?

  • pH-dependent stability studies : Use 19F^{19}\text{F} NMR to monitor decomposition kinetics across pH 1–7 .
  • Isolation of degradation products : LC-MS identifies hydrolyzed byproducts (e.g., naphthalen-1-yl ethanol derivatives) .
  • Counterion effects : Compare hydrochloride with non-ionic forms to assess acid sensitivity .

Q. Discrepancies in chiral HPLC retention times across laboratories—method validation steps?

  • Column batch testing : Validate multiple lots of chiral columns to rule out stationary-phase variability .
  • Mobile-phase optimization : Adjust isopropanol/hexane ratios to improve resolution and reproducibility .
  • Interlaboratory round-robin trials : Standardize protocols using certified reference materials .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanamine hydrochloride

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